

1-Phenylcyclohexanecarbonitrile physical and chemical data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Phenylcyclohexanecarbonitrile

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An In-Depth Technical Guide to **1-Phenylcyclohexanecarbonitrile**: Physicochemical Properties, Synthesis, and Applications

Introduction

1-Phenylcyclohexanecarbonitrile is a disubstituted cyclohexane containing both a phenyl and a nitrile group attached to the same carbon atom. This unique structural arrangement imparts a specific set of physical and chemical properties that make it a molecule of interest in various chemical syntheses. Its CAS number is 2201-23-2.^{[1][2][3][4]} This guide provides a comprehensive overview of the essential physicochemical data, synthetic methodologies, reactivity, and safety considerations for **1-Phenylcyclohexanecarbonitrile**, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties

The physical and chemical characteristics of **1-Phenylcyclohexanecarbonitrile** are fundamental to its handling, application in reactions, and purification. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₅ N	[1][2][3]
Molecular Weight	185.27 g/mol	[1][4]
Appearance	Colorless to light yellow or light orange clear liquid	[4][5]
Boiling Point	141 °C at 7 mmHg; 97 °C at 0.3 torr	[4][5][6]
Density	1.01 g/cm ³	[4][5][6]
Refractive Index	1.5332 - 1.5352	[4][5]
Flash Point	121 °C	[4]
Solubility	Insoluble in water; Soluble in common organic solvents	[7][8][9][10]
Storage	Store at 2-8 °C in a dry, well-ventilated place	[1][4]

Synthesis of 1-Phenylcyclohexanecarbonitrile

A common synthetic route to **1-Phenylcyclohexanecarbonitrile** involves the alkylation of phenylacetonitrile with a suitable dihaloalkane. The following protocol is based on a reported procedure.[4]

Experimental Protocol

Materials:

- Phenylacetonitrile (Benzeneacetonitrile)
- 1,5-Dibromopentane
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Dimethyl sulfoxide (DMSO)

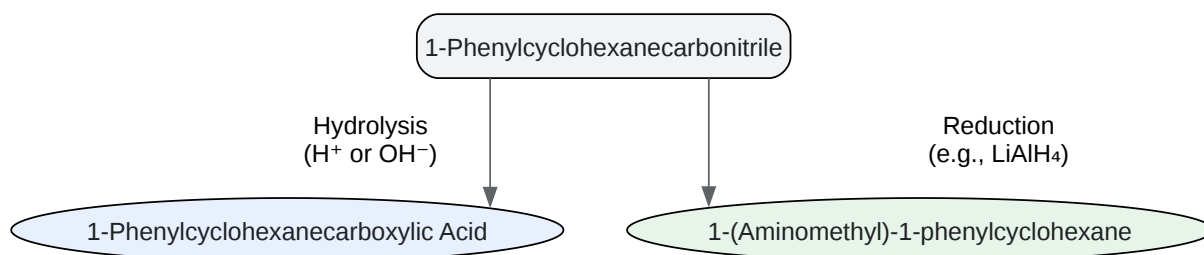
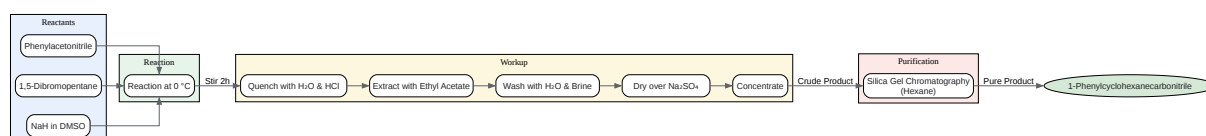
- Ether
- 10% Hydrochloric acid (HCl)
- Ethyl acetate
- Water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane

Procedure:

- A suspension of sodium hydride (42.7 g, 1067.0 mmol, 60%) in dimethyl sulfoxide (600.0 mL) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.
- A mixture of phenylacetonitrile (50.0 g, 426.8 mmol) and 1,5-dibromopentane (58.1 mL, 426.8 mmol) is pre-dissolved in a 1:1 mixture of dimethyl sulfoxide and ether (200.0 mL).
- The solution from step 2 is added slowly and dropwise to the NaH suspension at 0 °C.
- After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.
- Upon completion of the reaction, water and a 10% HCl solution are carefully added to quench the reaction.
- The product is extracted with ethyl acetate.
- The organic layers are combined, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.

- The crude product is purified by silica gel column chromatography using hexane as the eluent to afford 1-phenyl-1-cyclohexanecarbonitrile as a colorless oil.[4]

Synthesis Workflow Diagram



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- To cite this document: BenchChem. [1-Phenylcyclohexanecarbonitrile physical and chemical data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583788#1-phenylcyclohexanecarbonitrile-physical-and-chemical-data]

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